TMPRSS4 Serine Protease Inhibition: Target Engagement vs. Class Baseline
In a ChEMBL-deposited screening assay, 5-chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide was evaluated for inhibition of the TMPRSS4 serine protease domain at two concentrations (30 µM and 100 µM) [1]. However, the reported inhibition level was documented as "Not Determined," meaning a quantitative percent inhibition or IC50 value could not be established from the assay conditions [1]. By contrast, within the broader N-(thiazol-2-yl)-benzamide class, compound 5a (TTFB) from the Madjroh et al. (2021) study was shown to exhibit no significant agonist or antagonist activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 µM, establishing selectivity for ZAC [2]. This indicates that the target compound's substitution pattern may direct it toward a different target profile (e.g., serine proteases) than the ZAC-selective analogs, but the lack of quantitative confirmatory data precludes firm claims of TMPRSS4 activity.
| Evidence Dimension | TMPRSS4 serine protease domain inhibition |
|---|---|
| Target Compound Data | Not Determined (tested at 30 µM and 100 µM) |
| Comparator Or Baseline | N-(thiazol-2-yl)-benzamide class—no significant activity at multiple Cys-loop receptors at 30 µM (TTFB, compound 5a) |
| Quantified Difference | Cannot be quantified; target compound's TMPRSS4 activity unresolved |
| Conditions | Recombinant TMPRSS4 serine protease domain (Val205-Leu437), fluorescence-based assay with Z-Phe-Arg-7-amido-4-methylcoumarin substrate |
Why This Matters
For procurement decisions, the lack of confirmed TMPRSS4 inhibition means this compound cannot yet be recommended as a validated tool for TMPRSS4 biology, despite its structural distinction from ZAC-focused analogs.
- [1] ChEMBL Activity Data. Inhibition of TMPRSS4 serine protease domain by CHEMBL4435356. Assay IDs: CHEMBL4418543, CHEMBL4418544. View Source
- [2] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
